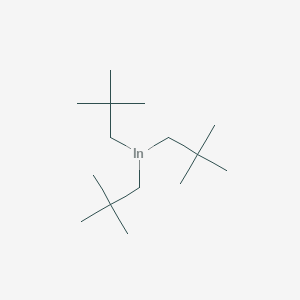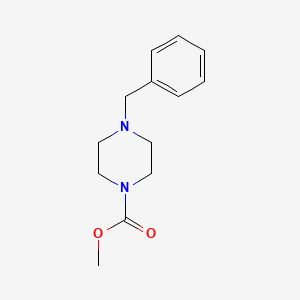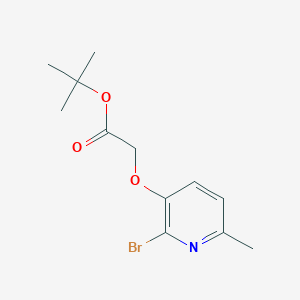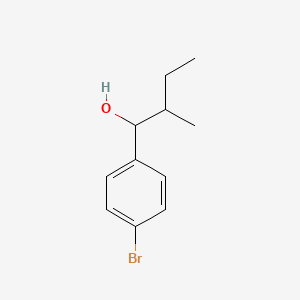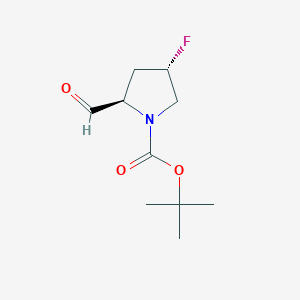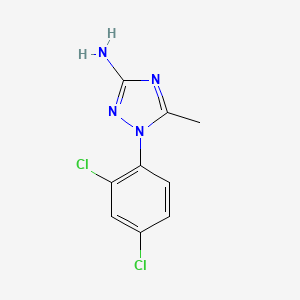
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals .
准备方法
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylhydrazine and acetic anhydride.
Cyclization: The hydrazine derivative undergoes cyclization with acetic anhydride to form the triazole ring.
Methylation: The resulting triazole intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
化学反应分析
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and their derivatives .
科学研究应用
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the development of drugs targeting various diseases, including diabetes, cancer, and infectious diseases.
Industry: The compound is employed in the production of herbicides and pesticides due to its potent biological activity
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition is crucial for its antidiabetic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to its anticancer effects.
Cell Membrane Disruption: The compound can disrupt cell membranes, contributing to its antimicrobial and antifungal activities
相似化合物的比较
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They exhibit different biological activities and are used in various medicinal applications.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole scaffold. .
属性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-13-9(12)14-15(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,14) |
InChI 键 |
MVZPXBFRBRKSBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


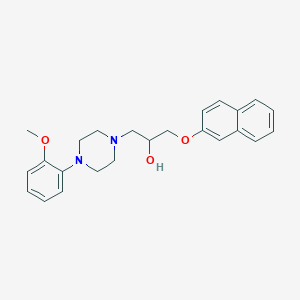
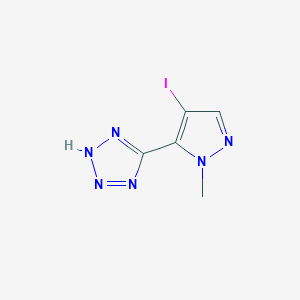

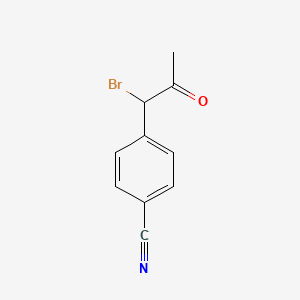
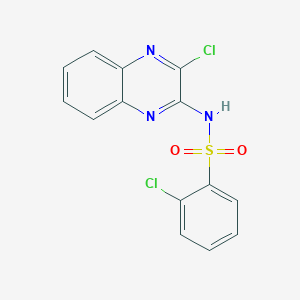
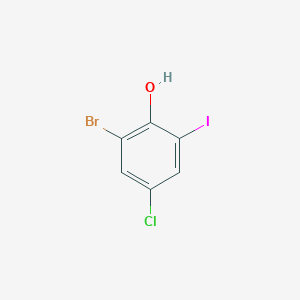
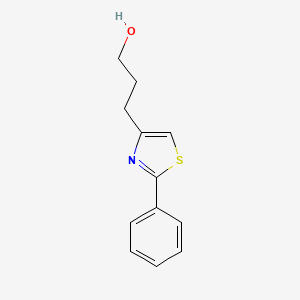
![tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8590804.png)
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)
